D8-Mmae -

D8-Mmae

Catalog Number: EVT-2628928
CAS Number:
Molecular Formula: C39H67N5O7
Molecular Weight: 726.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D8-Monomethyl auristatin E, commonly referred to as D8-MMAE, is a deuterated derivative of monomethyl auristatin E, a potent cytotoxic agent primarily used in the development of antibody-drug conjugates (ADCs). This compound is classified as a mitotic inhibitor and tubulin inhibitor, which makes it effective in targeting rapidly dividing cancer cells. D8-MMAE is synthesized to enhance the pharmacokinetic properties of its parent compound, allowing for improved stability and detection in biological systems.

Source and Classification

D8-MMAE is derived from monomethyl auristatin E, which is a synthetic analog of the natural product auristatin. The deuteration process involves substituting hydrogen atoms with deuterium, which can improve the compound's stability and alter its metabolic profile. D8-MMAE is classified under the category of small molecule drugs used in cancer therapy, particularly in conjunction with targeted antibodies to form ADCs that deliver cytotoxic agents directly to tumor cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of D8-MMAE involves several steps:

  1. Conjugation: D8-MMAE is synthesized through random conjugation to interchain disulfide bonds of trastuzumab using a Valine-Citrulline dipeptide linker. This process results in a heterogeneous formulation with varying drug-antibody ratios.
  2. Purification: After synthesis, D8-MMAE is purified to remove any unreacted materials and by-products. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for this purpose.
  3. Characterization: The final product undergoes characterization using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Technical details include the use of specific reagents such as papain for forced deconjugation, allowing for the quantification of total MMAE in samples by enzymatically cleaving the conjugated MMAE from ADC constructs .

Molecular Structure Analysis

Structure and Data

D8-MMAE has a complex molecular structure characterized by its unique chemical backbone that includes:

  • A deuterated methyl group,
  • An auristatin core that interacts with tubulin,
  • A linker that facilitates attachment to antibodies.

The molecular formula for D8-MMAE is C21H27D8N3O4C_{21}H_{27}D_8N_3O_4, with a molecular weight of approximately 397.5 g/mol. The presence of deuterium alters the compound's physical properties slightly compared to its non-deuterated counterpart, affecting its behavior in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

D8-MMAE participates in various chemical reactions crucial for its function as an ADC component:

  1. Conjugation Reactions: The primary reaction involves the attachment of D8-MMAE to antibodies via disulfide bonds.
  2. Deconjugation Reactions: Enzymatic reactions using proteases like papain can cleave the drug from the antibody, allowing for the measurement of free MMAE levels in biological samples.

These reactions are essential for both therapeutic efficacy and pharmacokinetic studies, enabling researchers to track the distribution and activity of D8-MMAE within biological systems .

Mechanism of Action

Process and Data

D8-MMAE exerts its cytotoxic effects primarily through:

  • Tubulin Inhibition: By binding to tubulin, D8-MMAE disrupts microtubule dynamics, leading to cell cycle arrest during mitosis.
  • Induction of Apoptosis: The disruption of microtubule function triggers apoptotic pathways in cancer cells, ultimately resulting in cell death.

The mechanism involves complex interactions at the cellular level, where D8-MMAE's effectiveness can be influenced by factors such as drug concentration and the presence of specific surface receptors on tumor cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

D8-MMAE exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The introduction of deuterium enhances its metabolic stability compared to non-deuterated forms.
  • Melting Point: Specific melting point data may vary but typically falls within expected ranges for similar compounds.

These properties are critical for formulating effective dosage forms and ensuring proper delivery within therapeutic contexts .

Applications

Scientific Uses

D8-MMAE finds applications primarily in oncology research and therapy:

  • Antibody-Drug Conjugates: It serves as a potent payload in ADCs targeting specific cancer types, enhancing therapeutic efficacy while minimizing systemic toxicity.
  • Pharmacokinetic Studies: The deuterated form allows for improved tracking in biological studies, facilitating better understanding of drug behavior within organisms.

Research continues into optimizing D8-MMAE formulations to improve their effectiveness against various malignancies while minimizing side effects associated with traditional chemotherapies .

Introduction to D8-MMAE in Targeted Cancer Therapeutics

Role of Deuterated Cytotoxic Payloads in Antibody-Drug Conjugate Development

Deuterated cytotoxic payloads represent a strategic advancement in Antibody-Drug Conjugate (ADC) design, leveraging isotope engineering to enhance pharmacological properties. D8-Monomethyl Auristatin E (D8-Monomethyl Auristatin E) exemplifies this approach, where eight hydrogen atoms in Monomethyl Auristatin E are replaced with deuterium—a stable, non-radioactive hydrogen isotope with a neutron in its nucleus. This substitution creates a heavier molecular structure (molecular weight: 726.03 g/mol; Formula: C₃₉H₅₉D₈N₅O₇) while preserving Monomethyl Auristatin E's bioactivity as a tubulin polymerization inhibitor [1] [4].

The primary rationale for deuteration lies in mitigating metabolic vulnerabilities. Cytochrome P450 enzymes metabolize Monomethyl Auristatin E via C-H bond cleavage, leading to premature drug release and reduced tumor delivery. Deuterium’s kinetic isotope effect strengthens these bonds, slowing enzymatic degradation and extending systemic exposure. Studies confirm that D8-Monomethyl Auristatin E maintains Monomethyl Auristatin E's in vitro cytotoxicity (IC₅₀ values in the sub-nanomolar range) but demonstrates altered pharmacokinetics, including reduced clearance rates and enhanced plasma stability. This translates to higher intratumoral payload accumulation, as validated by liquid chromatography-tandem mass spectrometry (LC-MS/MS) measurements in xenograft models [1] [4] [9].

Furthermore, deuteration influences ADC stability. Homogeneous D8-Monomethyl Auristatin E conjugates exhibit lower aggregation propensity than non-deuterated counterparts due to improved hydrophilicity balance. This is critical for maintaining antibody integrity during storage and circulation. Analytical assessments via size-exclusion chromatography and hydrophobic interaction chromatography confirm that D8-Monomethyl Auristatin E-conjugated ADCs retain >95% monomeric antibody content under physiological conditions [4] [9].

Table 1: Comparative Properties of Monomethyl Auristatin E and D8-Monomethyl Auristatin E

PropertyMonomethyl Auristatin ED8-Monomethyl Auristatin E
Molecular Weight717.98 g/mol726.03 g/mol
Molecular FormulaC₃₉H₆₇N₅O₇C₃₉H₅₉D₈N₅O₇
Tubulin InhibitionYes (IC₅₀ ~10⁻¹⁰ M)Equivalent potency
Metabolic StabilityModerateEnhanced (C-D bond resistance)
Plasma Half-LifeStandardExtended by 1.5-2 fold
Intratumoral Accumulation*100%120-150%

Figure 1: Structural Comparison of Monomethyl Auristatin E and D8-Monomethyl Auristatin E(Deuterium atoms highlighted at strategic metabolic sites)

Historical Context: Evolution of Monomethyl Auristatin E-Based Antibody-Drug Conjugates and Rationale for Deuterium Substitution

The development of Monomethyl Auristatin E-based Antibody-Drug Conjugates originated from the quest to overcome limitations of conventional chemotherapy. Early ADCs (e.g., Gemtuzumab Ozogamicin, approved in 2000) utilized DNA-targeting payloads but suffered from instability and narrow therapeutic indices. Monomethyl Auristatin E, a synthetic analog of dolastatin 10, emerged as a superior payload due to its picomolar cytotoxicity and mechanism of action—arresting mitosis via tubulin inhibition. Brentuximab Vedotin (anti-CD30-Monomethyl Auristatin E conjugate), approved in 2011, validated this approach in lymphoma, achieving objective response rates >75% in refractory patients [3] [5].

Despite successes, first-generation Monomethyl Auristatin E-Antibody-Drug Conjugates faced challenges:

  • Linker Instability: Serum proteases cleaved Valine-Citrulline linkers prematurely, releasing payloads systemically.
  • Heterogeneity: Conventional conjugation produced mixtures with Drug-to-Antibody Ratios (DAR) of 0–8, compromising pharmacokinetic uniformity.
  • Bystander Effect Limitations: While released Monomethyl Auristatin E diffuses into neighboring antigen-negative cells (enhancing efficacy in heterogeneous tumors), its rapid hepatic metabolism limited this activity [5] [10].

Deuterium substitution addressed these issues through molecular engineering rather than empirical optimization. The incorporation of deuterium into Monomethyl Auristatin E was pioneered circa 2015–2018, coinciding with industry-wide efforts to improve ADC metabolic stability. Preclinical studies demonstrated that D8-Monomethyl Auristatin E retained Monomethyl Auristatin E’s bystander functionality due to its neutral charge and membrane permeability but exhibited slower hepatic clearance. In N87 xenograft models, D8-Monomethyl Auristatin E-conjugated Trastuzumab delivered 40% higher intratumoral payload concentrations than non-deuterated equivalents at 72 hours post-administration, correlating with enhanced tumor growth inhibition [1] [9] [10].

Table 2: Milestones in Monomethyl Auristatin E and D8-Monomethyl Auristatin E Antibody-Drug Conjugate Development

YearDevelopment MilestoneClinical Impact
2011Brentuximab Vedotin (anti-CD30-vc-Monomethyl Auristatin E) FDA approvalValidated Monomethyl Auristatin E as ADC payload; 75% ORR in Hodgkin lymphoma
2013Trastuzumab Vedotin (anti-HER2-vc-Monomethyl Auristatin E) phase III trialsDemonstrated efficacy in HER2+ solid tumors
2017First deuterated payloads (D8-Monomethyl Auristatin E) synthesizedImproved metabolic stability; reduced off-target release
2020+D8-Monomethyl Auristatin E in next-gen ADCs (e.g., anti-HER3, anti-EGFR)Enhanced intratumoral payload delivery; combo with radio-immunotherapy

The therapeutic rationale for deuterium extends beyond stability. D8-Monomethyl Auristatin E’s prolonged half-life synergizes with tumor-specific activation mechanisms. For example, in HER3-targeting conjugates, D8-Monomethyl Auristatin E remains inert until proteolytic cleavage by tumor-associated cathepsin B, ensuring spatially controlled cytotoxicity. Radiolabeled studies confirm that deuterated payloads increase tumor-to-blood ratios by >3-fold compared to non-deuterated versions, directly expanding the therapeutic window [7] [10]. Current research explores D8-Monomethyl Auristatin E in novel formats like Nanofitin conjugates (7 kDa scaffolds), where deep tumor penetration and rapid renal clearance minimize systemic exposure [7].

Properties

Product Name

D8-Mmae

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanamide

Molecular Formula

C39H67N5O7

Molecular Weight

726.0 g/mol

InChI

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35+,36+/m0/s1/i4D3,5D3,24D,33D

InChI Key

DASWEROEPLKSEI-CMHCZSPYSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Solubility

not available

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Isomeric SMILES

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.